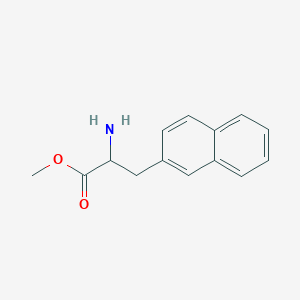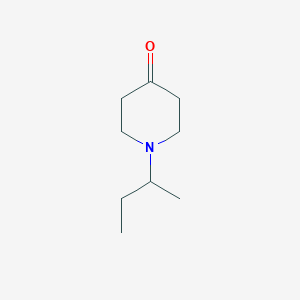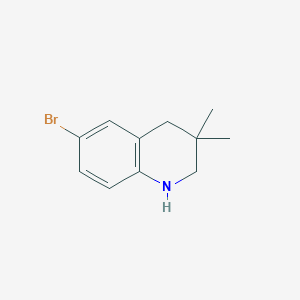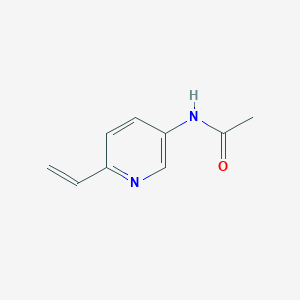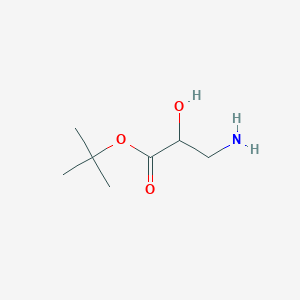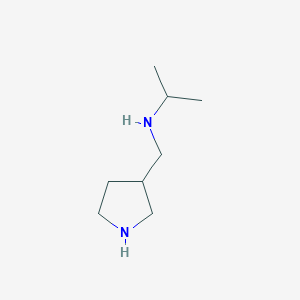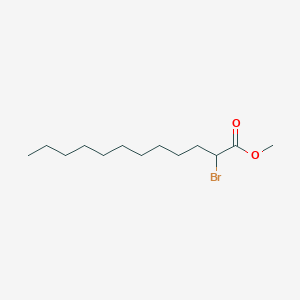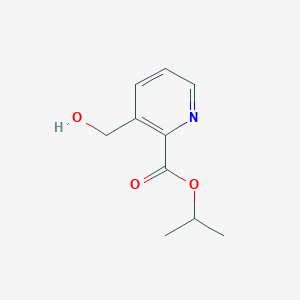
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxymethyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester typically involves the esterification of 3-(hydroxymethyl)pyridine-2-carboxylic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: The major product is 3-(carboxymethyl)pyridine-2-carboxylate.
Reduction: The major product is 3-(hydroxymethyl)pyridine-2-methanol.
Substitution: The products depend on the substituents introduced into the pyridine ring.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The hydroxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(hydroxymethyl)pyridine-2-carboxylate
- Ethyl 3-(hydroxymethyl)pyridine-2-carboxylate
- Propan-2-yl 3-(methoxymethyl)pyridine-2-carboxylate
Uniqueness
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Propiedades
Número CAS |
118892-74-3 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
propan-2-yl 3-(hydroxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-10(13)9-8(6-12)4-3-5-11-9/h3-5,7,12H,6H2,1-2H3 |
Clave InChI |
JMLYTOVROQYAFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=C(C=CC=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


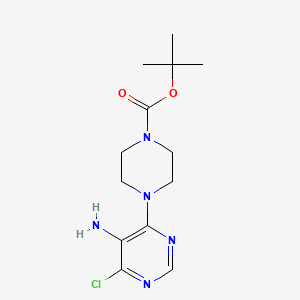
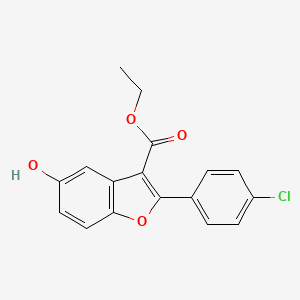
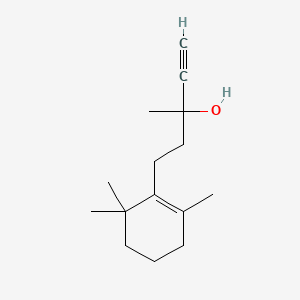
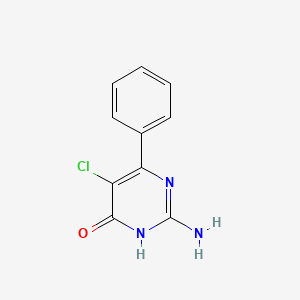
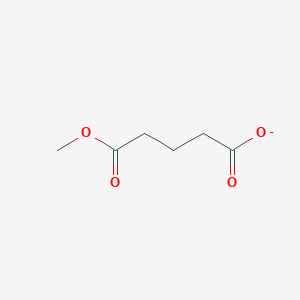
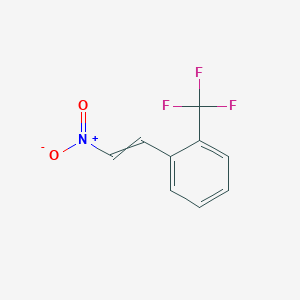
![2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B8807557.png)
